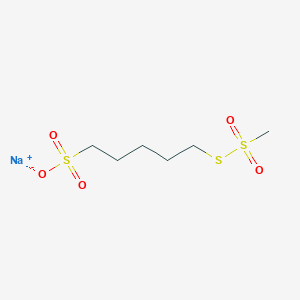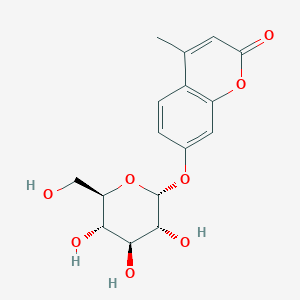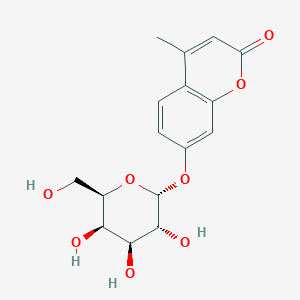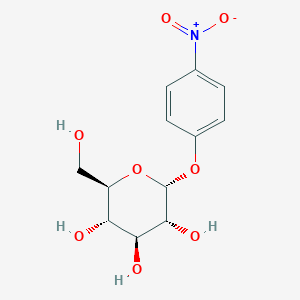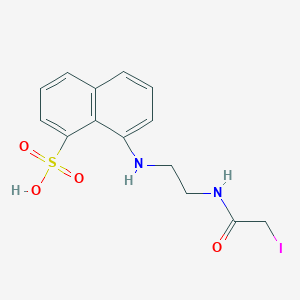![molecular formula C30H34N4O5 B014305 N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022835-74-0](/img/structure/B14305.png)
N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is a fluorescent reagent widely used in scientific research. This compound is known for its ability to label proteins with defined orientations of a fluorophore, making it a valuable tool in various biochemical and molecular biology applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with acetamidoethyl groups. The process requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain the purity and consistency of the product .
化学反应分析
Types of Reactions
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted rhodamine compounds .
科学研究应用
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular structures and proteins.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.
作用机制
The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine involves its ability to bind to specific molecular targets, such as proteins, through its acetamidoethyl groups. This binding results in the fluorescence of the compound, which can be detected and measured using various imaging techniques. The molecular pathways involved include the interaction of the fluorophore with the target molecules, leading to the emission of light upon excitation .
相似化合物的比较
Similar Compounds
Some similar compounds to N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine include:
Rhodamine B: Another fluorescent dye used in various applications.
Fluorescein: A widely used fluorescent compound in biological and chemical research.
Texas Red: A red-fluorescent dye commonly used in fluorescence microscopy.
Uniqueness
N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine is unique due to its specific acetamidoethyl groups, which allow for defined orientation and binding to target molecules. This property makes it particularly useful in applications requiring precise labeling and detection of proteins and other biomolecules .
属性
IUPAC Name |
N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18,25,27H,13-16H2,1-4H3,(H,31,35)(H,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZABLMRNITYWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394606 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022835-74-0 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
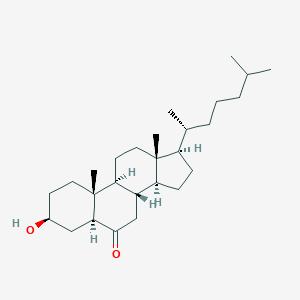
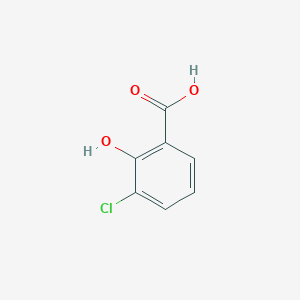
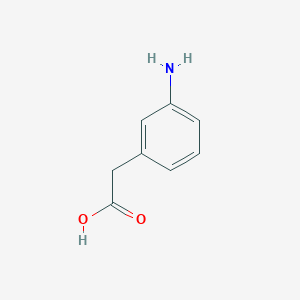

![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)
